An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-4-carboxylate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 5-bromo-1H-indazole-4-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-1H-indazole-4-carboxylate is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight of 255.07 g/mol , and delves into synthetic strategies, characterization methodologies, and its emerging applications. The indazole scaffold is a well-established pharmacophore, and this particular derivative offers a unique substitution pattern for the exploration of novel chemical space, particularly in the development of kinase inhibitors. This document serves as a resource for researchers looking to incorporate this versatile molecule into their research and development programs.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The indazole nucleus is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution pattern of Methyl 5-bromo-1H-indazole-4-carboxylate, featuring a bromine atom at the 5-position and a methyl carboxylate at the 4-position, provides valuable handles for further chemical modification and targeted drug design.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Methyl 5-bromo-1H-indazole-4-carboxylate is fundamental for its application in research and synthesis.
| Property | Value | Source |
| Molecular Weight | 255.07 g/mol | |
| Chemical Formula | C₉H₇BrN₂O₂ | [1] |
| CAS Number | 1037840-79-1 | |
| Physical Form | Solid | |
| Purity | Typically >95% |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show distinct signals for the aromatic protons on the indazole core, the N-H proton, and the methyl ester protons. ¹³C NMR would provide information on the carbon skeleton of the molecule.
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Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
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Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C vibrations.
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Melting Point: The melting point is a crucial indicator of purity.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the compound.
Synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate
While a specific, detailed, and publicly available protocol for the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate is not explicitly documented, its synthesis can be approached through established methods for the formation of the indazole ring and subsequent functionalization. A plausible synthetic strategy involves the construction of the indazole core from a suitably substituted aniline derivative.
Conceptual Synthetic Workflow
A potential synthetic route could commence with a substituted 2-methylaniline, proceed through diazotization and cyclization to form the indazole ring, followed by bromination and esterification.
Caption: A conceptual workflow for the synthesis of Methyl 5-bromo-1H-indazole-4-carboxylate.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on known indazole syntheses. This protocol should be considered illustrative and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 5-Bromo-1H-indazole
This step can be achieved through the diazotization of a suitable bromo-2-methylaniline.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-bromo-2-methylaniline in a suitable organic solvent like chloroform.
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Acetylation: Cool the solution and add acetic anhydride dropwise, maintaining the temperature below 40°C.
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Diazotization and Cyclization: Add potassium acetate followed by isoamyl nitrite. Reflux the reaction mixture for several hours.
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Work-up: After cooling, distill off the volatiles under reduced pressure. The crude product is then subjected to acidic work-up followed by basification and extraction with an organic solvent (e.g., ethyl acetate).
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Purification: The crude product can be purified by column chromatography on silica gel to yield 5-bromo-1H-indazole.
Step 2: Carboxylation at the 4-position
Directing the carboxylation to the 4-position can be challenging and may require specific directing groups or a multi-step process.
Step 3: Esterification
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Reaction: The resulting 5-bromo-1H-indazole-4-carboxylic acid is dissolved in methanol.
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Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.
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Reflux: The mixture is refluxed until the reaction is complete (monitored by TLC).
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. Purification by recrystallization or column chromatography would yield the final product, Methyl 5-bromo-1H-indazole-4-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The indazole scaffold is a cornerstone in the development of kinase inhibitors. The bromine atom at the 5-position of Methyl 5-bromo-1H-indazole-4-carboxylate serves as a key functional group for introducing diversity through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. The methyl carboxylate at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can be reduced to the corresponding alcohol for further derivatization.
Role as a Scaffold in Kinase Inhibitor Design
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The substituents on the indazole ring can then be tailored to achieve potency and selectivity for a specific kinase target.
Caption: Workflow for utilizing Methyl 5-bromo-1H-indazole-4-carboxylate in kinase inhibitor discovery.
Safety and Handling
Although a specific safety data sheet (SDS) for Methyl 5-bromo-1H-indazole-4-carboxylate is not widely available, data from closely related compounds, such as other bromo-indazole derivatives, can provide guidance on handling precautions.
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Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes.
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In case of contact, rinse immediately with plenty of water.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Conclusion
Methyl 5-bromo-1H-indazole-4-carboxylate represents a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique substitution pattern on the privileged indazole scaffold provides ample opportunities for the synthesis of novel compounds with potential therapeutic applications. While detailed synthetic and characterization data for this specific isomer remain somewhat elusive in readily accessible literature, the foundational knowledge of indazole chemistry provides a clear path for its synthesis and utilization. As the quest for novel and selective kinase inhibitors and other therapeutic agents continues, the utility of well-designed building blocks like Methyl 5-bromo-1H-indazole-4-carboxylate will undoubtedly continue to grow.
References
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PubChem. Methyl 5-bromo-1H-indazole-4-carboxylate. Available at: [Link].
